molecular formula C8H8ClN3 B1454399 6-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine CAS No. 1215970-72-1

6-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine

Cat. No. B1454399
CAS RN: 1215970-72-1
M. Wt: 181.62 g/mol
InChI Key: ZWGYKLUSZLCOOK-UHFFFAOYSA-N
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Description

6-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine is a chemical compound with the molecular formula C8H8ClN3. It has a molecular weight of 181.62 . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine class compounds, including 6-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine, can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Molecular Structure Analysis

The molecular structure of 6-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine is characterized by a fused bicyclic 5,6 heterocycle .


Physical And Chemical Properties Analysis

6-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine is a solid at room temperature. It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Solvent- and Catalyst-free Synthesis

This compound is used in the solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .

Antiviral Applications

Imidazo[1,2-a]pyridines, which include “6-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine”, have shown promising antiviral properties .

Antiulcer Applications

These compounds have also been used in the treatment of ulcers due to their antiulcer properties .

Antibacterial Applications

Imidazo[1,2-a]pyridines have demonstrated significant antibacterial properties, making them useful in the fight against bacterial infections .

Anticancer Applications

These compounds have shown promising results in the treatment of cancer due to their anticancer properties .

Antifungal Applications

Imidazo[1,2-a]pyridines have been used in the treatment of fungal infections due to their antifungal properties .

Antituberculosis Applications

Imidazo[1,2-a]pyridine analogues, including “6-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine”, have been developed as antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Synthesis of Other Compounds

“6-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine” can be used in the synthesis of other compounds. For example, it can be used in the synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine .

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H315 (Causes skin irritation) and H319 (Causes serious eye irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

Future Directions

Imidazo[1,2-a]pyridine analogues, including 6-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine, have been recognized for their wide range of applications in medicinal chemistry, particularly in the development of new TB drugs . This suggests potential future directions in drug discovery research, particularly for infectious diseases .

properties

IUPAC Name

6-chloro-2-methylimidazo[1,2-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-5-8(10)12-4-6(9)2-3-7(12)11-5/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGYKLUSZLCOOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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